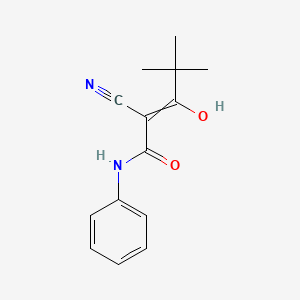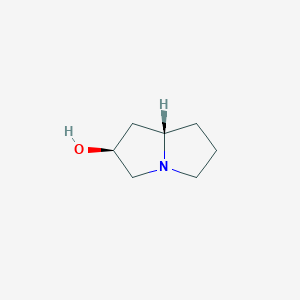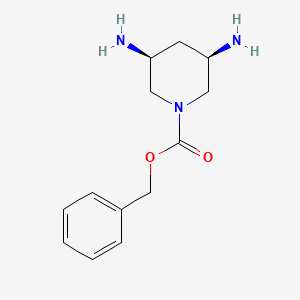
1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid is a complex organic compound with the molecular formula C16H14N2O3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid involves several steps. One common method includes the reaction of 2-methylbenzimidazole with benzyl chloride in the presence of a base to form 1-benzyl-2-methylbenzimidazole. This intermediate is then hydroxylated at the 4-position using a suitable oxidizing agent, followed by carboxylation at the 6-position to yield the final product .
Análisis De Reacciones Químicas
1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include ketones, alcohols, and substituted benzimidazoles .
Aplicaciones Científicas De Investigación
1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid can be compared with other benzimidazole derivatives such as:
1-benzyl-2-methylbenzimidazole: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity.
4-hydroxy-2-methylbenzimidazole: Lacks the benzyl group, which may affect its ability to interact with certain biological targets.
2-methylbenzimidazole-6-carboxylic acid:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propiedades
| 1640981-19-6 | |
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3-benzyl-7-hydroxy-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-15-13(7-12(16(20)21)8-14(15)19)18(10)9-11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,20,21) |
Clave InChI |
LRVLIEIZJOKBQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)










